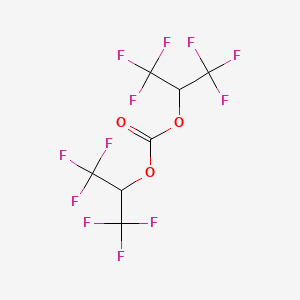

Bis(hexafluoroisopropyl) carbonate

描述

Bis(hexafluoroisopropyl) carbonate is an organofluorine compound with the molecular formula C7H2F12O3 and a molecular weight of 362.07 g/mol . It is composed of two isopropyl groups and two hexafluoroisopropyl groups. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

Bis(hexafluoroisopropyl) carbonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with sodium hydride in diethyl ether at temperatures ranging from 0 to 20°C . The reaction mixture is then treated with bis(trichloromethyl) carbonate in diethyl ether under similar temperature conditions . This method yields this compound with a high degree of purity.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product quality .

化学反应分析

Types of Reactions

Bis(hexafluoroisopropyl) carbonate undergoes various chemical reactions, including substitution and addition reactions. It is particularly reactive with nucleophiles due to the presence of electron-withdrawing fluorine atoms .

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, which react in the presence of cesium carbonate in dimethylformamide (DMF) to form carbamate derivatives . The reaction conditions typically involve moderate temperatures and controlled reaction times to ensure complete conversion .

Major Products Formed

The major products formed from reactions involving this compound are often carbamate derivatives, which have applications in various fields, including pharmaceuticals and materials science .

科学研究应用

Bis(hexafluoroisopropyl) carbonate has a wide range of applications in scientific research:

Non-Isocyanate Polyurethane Synthesis: It plays a crucial role in the synthesis of non-isocyanate polyurethanes (NIPUs), providing a safer and more environmentally friendly alternative to conventional polyurethanes.

Biomedical Applications: Derivatives of this compound are used in designing biodegradable polymers with high drug loading capacities and excellent biocompatibility, making them suitable for drug and nucleic acid delivery.

Advanced Materials: It is utilized in the development of advanced materials for rechargeable batteries, enhancing the stability and performance of electrode-electrolyte interfaces.

作用机制

The mechanism of action of bis(hexafluoroisopropyl) carbonate involves its reactivity with nucleophiles, leading to the formation of stable carbamate derivatives . These derivatives can inhibit specific enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), by interacting with their active sites . This inhibition is crucial in various biochemical pathways, including the endocannabinoid system .

相似化合物的比较

Bis(hexafluoroisopropyl) carbonate is unique due to its high fluorine content, which imparts exceptional stability and reactivity. Similar compounds include:

Bis(2,2,2-trifluoroethyl) carbonate: Used as a flame retardant additive in lithium-ion batteries.

Hexafluoroisopropyl carbamates: These compounds also exhibit enzyme inhibitory properties and are used in similar biochemical applications.

生物活性

Bis(hexafluoroisopropyl) carbonate is a fluorinated organic compound recognized for its unique chemical structure and potential biological applications. Its molecular formula is C₇H₈F₆O₃, and it is characterized by a carbonate functional group bonded to a hexafluoroisopropyl moiety. This compound has garnered attention for its interactions with biological systems, particularly in enzyme inhibition and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluorinated structure enhances its affinity for hydrophobic regions of proteins, potentially altering their function. Notably, it has been shown to inhibit enzymes involved in endocannabinoid metabolism, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) .

Enzyme Inhibition

- FAAH : This enzyme is responsible for the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules, which may have therapeutic implications for pain management and neuroprotection.

- MAGL : Similar to FAAH, MAGL plays a crucial role in the metabolism of endocannabinoids. Compounds derived from this compound have demonstrated selective inhibition of MAGL, suggesting potential applications in treating conditions related to the endocannabinoid system .

Research Findings

Recent studies have highlighted the pharmacological potential of this compound derivatives:

- Inhibition Studies : A series of synthesized derivatives were evaluated for their inhibitory activities against FAAH and MAGL. Some compounds exhibited dual inhibition properties, making them promising candidates for drug development .

- Structure-Activity Relationship (SAR) : Variations in the alkyl spacer length between the heteroaryl group and the carbonate moiety significantly influenced inhibitory potency. For instance, compounds with shorter alkyl chains showed reduced activity against both enzymes, while specific structural modifications led to enhanced MAGL inhibition .

Case Study 1: Inhibition Profile

A derivative of this compound was tested for its inhibitory effects on FAAH and MAGL. The compound exhibited an IC50 value of 0.51 μM for MAGL, comparable to established inhibitors like ABX-1431 (IC50: 0.58 μM). This highlights the compound's potential as a dual inhibitor in therapeutic settings .

Case Study 2: Pharmacokinetics and Stability

Research has also focused on the pharmacokinetic profiles of these compounds, assessing their stability in biological matrices. Studies indicated that certain derivatives maintained stability in phosphate buffer and liver homogenate, suggesting favorable metabolic pathways that could enhance their therapeutic efficacy .

Data Table: Summary of Biological Activity

| Compound Name | Target Enzyme | IC50 (μM) | Selectivity | Notes |

|---|---|---|---|---|

| Hexafluoroisopropyl Carbamate 1 | FAAH | 1.00 | Dual Inhibitor | Effective against both FAAH and MAGL |

| Hexafluoroisopropyl Carbamate 2 | MAGL | 0.51 | Selective | Comparable to ABX-1431 |

| Hexafluoroisopropyl Carbamate 3 | FAAH/MAGL | 0.80 | Dual Inhibitor | Exhibits balanced activity |

属性

IUPAC Name |

bis(1,1,1,3,3,3-hexafluoropropan-2-yl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F12O3/c8-4(9,10)1(5(11,12)13)21-3(20)22-2(6(14,15)16)7(17,18)19/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYIKXVPERYUJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。